molecular formula C19H20O B8205976 7-(Benzyloxy)-1-methyl-2,4,5,6-tetrahydro-1H-cyclobuta[f]indene

7-(Benzyloxy)-1-methyl-2,4,5,6-tetrahydro-1H-cyclobuta[f]indene

Cat. No.: B8205976
M. Wt: 264.4 g/mol
InChI Key: XVOKBXUOZDNQTQ-UHFFFAOYSA-N
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Description

7-(Benzyloxy)-1-methyl-2,4,5,6-tetrahydro-1H-cyclobuta[f]indene is a complex organic compound that features a unique cyclobuta[f]indene core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(Benzyloxy)-1-methyl-2,4,5,6-tetrahydro-1H-cyclobuta[f]indene typically involves multiple steps, starting from readily available precursors. One common method involves the Suzuki–Miyaura coupling reaction, which is known for its mild and functional group-tolerant conditions . This reaction uses organoboron reagents and palladium catalysts to form carbon-carbon bonds, making it suitable for constructing the cyclobuta[f]indene framework.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the principles of large-scale organic synthesis, such as optimizing reaction conditions and using cost-effective reagents, would apply. The use of continuous flow reactors and automated synthesis platforms could enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

7-(Benzyloxy)-1-methyl-2,4,5,6-tetrahydro-1H-cyclobuta[f]indene can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

    Reduction: Hydrogen gas (H2) with a palladium catalyst (Pd/C).

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation at the benzylic position typically yields benzoic acids, while reduction can produce various alcohols or hydrocarbons.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 7-(Benzyloxy)-1-methyl-2,4,5,6-tetrahydro-1H-cyclobuta[f]indene involves its interaction with specific molecular targets. For instance, it may modulate the activity of enzymes or receptors involved in cellular signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-(Benzyloxy)-1-methyl-2,4,5,6-tetrahydro-1H-cyclobuta[f]indene is unique due to its specific substitution pattern and the presence of the benzyloxy group, which can influence its chemical properties and biological activities

Properties

IUPAC Name

4-methyl-2-phenylmethoxytricyclo[6.3.0.03,6]undeca-1,3(6),7-triene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20O/c1-13-10-16-11-15-8-5-9-17(15)19(18(13)16)20-12-14-6-3-2-4-7-14/h2-4,6-7,11,13H,5,8-10,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVOKBXUOZDNQTQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2=C1C(=C3CCCC3=C2)OCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20O
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.4 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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